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These application notes provide a comprehensive guide for the targeted delivery of small
interfering RNA (siRNA) against Adenylyl Cyclase 7 (ADCY7) to myeloid cells. This document
outlines the critical role of ADCY7 in myeloid cell function, detailed protocols for siRNA delivery
using lipid-based nanopatrticles, and methods for assessing the functional consequences of
ADCY7 knockdown.

Introduction to ADCY7 in Myeloid Cells

Adenylyl Cyclase 7 (ADCY?7) is a key enzyme that catalyzes the conversion of ATP to cyclic
AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][2] In
myeloid cells, such as macrophages and monocytes, ADCY7 is a major isoform of adenylyl
cyclase and plays a pivotal role in regulating immune responses.[1] Upregulation of ADCY7
has been linked to the development of acute myeloid leukemia (AML), where it supports cell
growth and inhibits apoptosis.[3][4] Conversely, deficiency in ADCY7 in macrophages leads to
an exaggerated inflammatory response, characterized by increased production of pro-
inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-a) in response to stimuli such
as lipopolysaccharide (LPS).[1][5] This highlights ADCY7 as a potential therapeutic target for
modulating immune responses in various diseases, including inflammatory disorders and
cancer.
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Signaling Pathway of ADCY7 in Myeloid Cells

ADCY7 is a transmembrane protein that is activated by G protein-coupled receptors (GPCRS).
Upon ligand binding to a GPCR, the associated heterotrimeric G protein (primarily Gs) is
activated, leading to the dissociation of the Ga subunit, which in turn binds to and activates
ADCY7. Activated ADCY7 converts ATP into cAMP. Increased intracellular cAMP levels lead to
the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets,
including transcription factors like CREB (CAMP response element-binding protein). This
signaling cascade ultimately modulates the expression of genes involved in inflammation and
other cellular processes. In myeloid cells, this pathway is crucial for regulating the production of
cytokines.
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ADCY7 signaling pathway in myeloid cells.

Experimental Protocols
Protocol 1: Formulation of ADCY7 siRNA-Loaded Lipid
Nanoparticles (LNPs)

This protocol describes the preparation of LNPs for the delivery of ADCY7 siRNA to myeloid
cells using a microfluidic mixing method.

Materials:

o ADCY7 siRNA and non-targeting control siRNA (21-mer duplexes)
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« lonizable cationic lipid (e.g., DLIn-MC3-DMA)

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol

o PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

» Ethanol (molecular biology grade)

o Acetate buffer (50 mM, pH 4.0)

o Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr)

e Dialysis cassettes (10 kDa MWCO)

e Dynamic Light Scattering (DLS) instrument

Procedure:

e Preparation of Lipid Stock Solution:

o Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol,
and PEG-DMG at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be
approximately 12.5 mM.

o Preparation of siRNA Solution:

o Resuspend the ADCY7 siRNA and control siRNA in the acetate buffer (pH 4.0) to a final
concentration of 0.2 mg/mL.

e LNP Formulation:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid stock solution into one syringe and the siRNA solution into another.
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o Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 and a total flow rate of 12
mL/min.

o Initiate the mixing process to allow for the self-assembly of the LNPs.

o Purification and Characterization:

o Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to
remove ethanol and unencapsulated siRNA.

o Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs
using a DLS instrument.

o Quantify the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a
similar method.

Protocol 2: In Vitro Transfection of Myeloid Cells with
ADCY7 siRNA-LNPs

This protocol details the transfection of a myeloid cell line (e.g., RAW 264.7 macrophages) with
the formulated ADCY7 siRNA-LNPs.

Materials:

 RAW 264.7 cells

e Complete culture medium (DMEM with 10% FBS)
e ADCY7 siRNA-LNPs and control SIRNA-LNPs

o 6-well tissue culture plates

e Opti-MEM | Reduced Serum Medium

o Reagents for RNA extraction and gRT-PCR

e Reagents for protein extraction and Western blotting

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e CAMP assay kit

o ELISA kits for cytokine measurement

Procedure:

o Cell Seeding:

o The day before transfection, seed RAW 264.7 cells in 6-well plates at a density of 2.5 x
1075 cells/well in 2 mL of complete culture medium.

o Incubate overnight at 37°C in a 5% CO2 incubator until cells are 70-80% confluent.

e Transfection:

o On the day of transfection, dilute the ADCY7 siRNA-LNPs and control sSiRNA-LNPs in
Opti-MEM to the desired final sSiRNA concentration (e.g., 50 nM).

o Remove the culture medium from the cells and wash once with PBS.

o Add the diluted LNP suspension to the cells.

o Incubate for 4-6 hours at 37°C.

o After incubation, remove the transfection medium and replace it with fresh complete
culture medium.

o Post-Transfection Analysis:

o Incubate the cells for 24-72 hours before downstream analysis.

o Gene Knockdown Verification (48 hours post-transfection):

» Harvest cells and extract total RNA. Perform gRT-PCR to quantify ADCY7 mRNA levels
relative to a housekeeping gene (e.g., GAPDH).

» Harvest cells and extract total protein. Perform Western blotting to assess ADCY7
protein levels.
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o CAMP Measurement (48 hours post-transfection):

» Lyse the cells and measure intracellular cAMP levels using a commercially available
CAMP assay Kkit.

o Cytokine Profiling (24 hours post-LPS stimulation):
» At 48 hours post-transfection, stimulate the cells with LPS (100 ng/mL) for 24 hours.

» Collect the cell culture supernatant and measure the concentration of cytokines (e.g.,
TNF-a, IL-6, IL-13) using ELISA kits.
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Experimental workflow for ADCY7 siRNA delivery.
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Data Presentation

The following tables summarize expected quantitative data based on published literature for

ADCY7 knockdown or deficiency in myeloid cells.

Table 1. ADCY7 Knockdown Efficiency

Delivery Knockdown
Target Gene Cell Type . Reference
Method Efficiency (%)
Human AML o
ADCY7 shRNA Lentivirus  ~55% (MRNA) [6]
Cells
~24-35%
Human AML
c-Myc ADCY7 shRNA decrease [6]
Cells
(MRNA)
~84% (MRNA),
Mcl-1 HL-60 (AML) SiRNA ~80% (protein) at

72h

Table 2: Functional Effects of ADCY7 Knockdown/Deficiency

Cell
Parameter Condition Observation Reference
Type/Model
Human AML Significant
Cell Growth ADCY7 shRNA [6]
Cells decrease
] Human AML Significant
Apoptosis ADCY7 shRNA ) [6]
Cells increase
TNF-a ADCY7 KO ) ) Significantly
] LPS Stimulation ] [1][5]
Production BMDMs higher vs. WT
Intracellular ADCY7 KO B ) ] No change (vs.
LPA Stimulation o [5]
CAMP and T cells rise in WT)
o ) ~35% decrease
Cell Viability HL-60 (AML) Mcl-1 siRNA
at 48h
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Conclusion

The targeted delivery of sSiRNA against ADCY7 in myeloid cells presents a promising strategy
for modulating immune responses and potentially treating diseases such as AML and chronic
inflammatory conditions. The protocols and data presented here provide a framework for
researchers to design and execute experiments to further investigate the therapeutic potential
of ADCY7 silencing. Careful optimization of siRNA delivery and thorough downstream analysis
are crucial for obtaining reliable and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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